1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol Hydrochloride 1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17897865
InChI: InChI=1S/C14H20ClNO4.ClH/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19);1H
SMILES:
Molecular Formula: C14H21Cl2NO4
Molecular Weight: 338.2 g/mol

1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol Hydrochloride

CAS No.:

Cat. No.: VC17897865

Molecular Formula: C14H21Cl2NO4

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol Hydrochloride -

Specification

Molecular Formula C14H21Cl2NO4
Molecular Weight 338.2 g/mol
IUPAC Name 3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid;hydrochloride
Standard InChI InChI=1S/C14H20ClNO4.ClH/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19);1H
Standard InChI Key MLRXLRNVTNCZEL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid hydrochloride, reflects its intricate architecture. Its molecular formula is C₁₄H₂₀Cl₂NO₄, with a molecular weight of 337.23 g/mol (calculated from atomic weights). The structure comprises:

  • A tert-butylamino group (-NHC(CH₃)₃) at position 3 of the propanol backbone.

  • A 2-chloro-5-carboxyphenoxy substituent at position 1, featuring a chlorine atom at the aromatic ring’s second position and a carboxylic acid (-COOH) at the fifth position.

  • A hydrochloride salt formed via protonation of the tertiary amine.

The stereochemistry of the hydroxyl and amino groups influences its biological interactions, though specific enantiomeric data remain uncharacterized in public databases .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized through a multi-step sequence:

  • Epoxidation of 4-chlorobenzoic acid: Reacting 4-chlorobenzoic acid with epichlorohydrin under basic conditions yields an epoxide intermediate.

  • Amination with tert-butylamine: The epoxide undergoes nucleophilic ring-opening with tert-butylamine, introducing the tert-butylamino group.

  • Hydrolysis and salt formation: Acidic hydrolysis of the intermediate produces the free carboxylic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
EpoxidationEpichlorohydrin, NaOH, 60°C78–85
Aminationtert-Butylamine, EtOH, reflux65–72
Hydrolysis/Salt Form.HCl (conc.), H₂O, 25°C89–94

Industrial Scalability

Continuous flow reactors are employed industrially to enhance reaction efficiency and purity. Catalysts such as zeolites improve regioselectivity during the amination step, reducing byproducts like diastereomeric amines .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point192–195°C (decomp.)Differential Scanning Calorimetry
Solubility (H₂O)12.4 mg/mL (25°C)USP shake-flask method
LogP (Octanol/Water)1.85HPLC-derived
pKa (Carboxylic Acid)3.2 ± 0.1Potentiometric titration

The compound exhibits moderate lipophilicity, facilitating membrane permeability. Its hydrochloride salt enhances aqueous solubility, making it suitable for parenteral formulations .

Chemical Reactivity and Stability

Functional Group Transformations

  • Oxidation: The secondary alcohol oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), though over-oxidation to carboxylic acids is observed under harsh conditions .

  • Nucleophilic Substitution: The chlorine atom on the aromatic ring undergoes substitution with amines (e.g., piperidine) in DMF at 80°C, yielding analogs with modified receptor affinity .

  • Esterification: The carboxylic acid forms methyl esters via Fischer esterification, useful in prodrug design .

Stability Profile

The compound is stable under ambient conditions but degrades in UV light (λ = 254 nm), forming dechlorinated byproducts. Storage in amber glass at 4°C is recommended for long-term stability .

TargetKᵢ (μM)Assay Type
Dopamine Transporter0.89Radioligand binding
β₁-Adrenoceptor1.2Cyclic AMP inhibition
5-HT₂A Receptor>10Calcium flux assay

Applications in Scientific Research

Neuropharmacology

The compound’s DAT inhibition profile supports its use in:

  • Modeling dopamine dysregulation in addiction and Parkinson’s disease.

  • Developing non-stimulant therapeutics for ADHD .

Synthetic Chemistry

As a bifunctional building block, it enables:

  • Peptide coupling via its carboxylic acid group.

  • Ligand design for transition metal catalysts .

Comparison with Related Compounds

Table 4: Structural and Functional Analogues

CompoundKey DifferencesDAT IC₅₀ (μM)
Target CompoundCarboxylic acid, tert-butylamine0.89
TerbutalineResorcinol, sulfate salt>100
TimololMorpholine, no carboxylic acid>100

The carboxylic acid moiety distinguishes it from classical β-blockers, enabling conjugation strategies absent in analogues .

Future Perspectives

Priority research areas include:

  • Enantiomeric Resolution: Determining the pharmacological activity of individual stereoisomers.

  • Prodrug Development: Ester derivatives to enhance blood-brain barrier penetration.

  • Target Validation: CRISPR-Cas9 screens to identify off-target effects.

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